molecular formula C9H13NO2 B14362396 3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene- CAS No. 91240-11-8

3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene-

Katalognummer: B14362396
CAS-Nummer: 91240-11-8
Molekulargewicht: 167.20 g/mol
InChI-Schlüssel: XFODMSMCXSHGFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxa-1-azaspiro[45]decan-2-one, 4-methylene- is a spiro compound characterized by a unique bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both oxygen and nitrogen atoms. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Wissenschaftliche Forschungsanwendungen

3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
  • 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride
  • 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride

Uniqueness

3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene- is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

91240-11-8

Molekularformel

C9H13NO2

Molekulargewicht

167.20 g/mol

IUPAC-Name

4-methylidene-3-oxa-1-azaspiro[4.5]decan-2-one

InChI

InChI=1S/C9H13NO2/c1-7-9(10-8(11)12-7)5-3-2-4-6-9/h1-6H2,(H,10,11)

InChI-Schlüssel

XFODMSMCXSHGFD-UHFFFAOYSA-N

Kanonische SMILES

C=C1C2(CCCCC2)NC(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.